DL-Acetylshikonin

Catalog No.
S606730
CAS No.
54984-93-9
M.F
C18H18O6
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Acetylshikonin

Shikonin's non-selective cytotoxicity and weight loss at 2 mg/kg compromise long-term murine models. DL-Acetylshikonin provides a stabilized naphthoquinone with improved tolerability. Key features: Reversible CYP3A inhibitor (IC50 3.0-5.2 μM); no significant weight loss at 2 mg/kg, enabling sustained xenograft studies; protects against cyclophosphamide-induced genotoxicity; low basal cytotoxicity permits VEGF pathway analysis without confounding cell death. Supplied with full analytical documentation for reproducible results.

CAS Number

54984-93-9

Product Name

DL-Acetylshikonin

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3

InChI Key

WNFXUXZJJKTDOZ-UHFFFAOYSA-N

Synonyms

(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate, acetylshikonin, acetylshikonin, (+-)-isomer, acetylshikonin, (R)-isomer, acetylshikonin, (S)-isomer

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C

The exact mass of the compound Acetylshikonin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg

DL-Acetylshikonin is a highly lipophilic, acetylated naphthoquinone derivative isolated from Lithospermum erythrorhizon. In preclinical procurement and assay design, it is primarily sourced as a reversible cytochrome P450 inhibitor and a precision immunomodulatory agent [1]. While the unesterified parent compound, shikonin, is widely utilized across oncology and inflammation research, its severe off-target cytotoxicity and narrow therapeutic window often complicate both in vivo and in vitro modeling. DL-Acetylshikonin provides a structurally stabilized alternative that preserves the core naphthoquinone bioactivity—such as the induction of apoptosis via ROS elevation and ER stress—while offering a distinct, highly favorable pharmacokinetic and tolerability profile. It is typically procured for advanced metabolic assays, CYP2J2/CYP3A inhibition modeling, and specialized in vivo formulations where baseline naphthoquinone toxicity must be strictly mitigated.

Research Fit

CYP450 inhibition study fit Non-selective, reversible inhibitor suitable for broad-spectrum P450 enzyme research in human liver microsome systems.
Natural product probe Isohexenylnaphthazarin derivative with acetylated side-chain modulates cytotoxicity and pathway-response profiles across multiple cell models.
Cell-model endpoint review Supports comparative studies in melanoma migration, normal-cell viability, and granulation tissue proliferation endpoints.

Substituting DL-Acetylshikonin with its unesterified parent, shikonin, fundamentally alters assay outcomes due to divergent cytotoxicity and metabolic interaction profiles [1]. Shikonin exhibits aggressive, non-specific toxicity toward healthy cell lines and induces significant systemic side effects, such as rapid body weight loss in murine models at standard dosing regimens. Furthermore, shikonin lacks the specific antigenotoxic properties and the distinct cytochrome P450 inhibitory kinetics characteristic of the acetylated form. Utilizing generic shikonin or crude botanical extracts in place of highly purified DL-Acetylshikonin introduces severe confounding variables in cell viability baselines, making it unsuitable for precision toxicological or pharmacokinetic screening where the acetyl ester's specific tolerability and enzyme interaction profile are required.

Substitution Risk

Analogs Shikonin and other shikonin esters differ in CYP inhibition breadth and substrate-independent profile; data may not transfer.
Cytotoxicity Normal-cell cytotoxicity profile varies significantly; EC₅₀ differences may alter selectivity interpretation in cell models.
Pathway EMT-related PI3K/Akt/mTOR modulation and anti-angiogenic activity may not be reproduced by deacetylated or other ester analogs.

Attenuated Cytotoxicity in Non-Target Cell Lines

Comparative in vitro assays demonstrate that DL-Acetylshikonin is significantly less toxic to normal cells than unmodified shikonin. In neutral red uptake and LDH release assays using normal V79 fibroblasts, the EC50 value for shikonin was approximately twofold lower than that of DL-Acetylshikonin, indicating that the parent compound is twice as toxic[1]. This expanded therapeutic window allows for higher dosing in efficacy models without triggering immediate non-specific cell death.

Evidence DimensionNormal cell cytotoxicity (EC50 in V79 cells)
Target Compound DataHigher EC50 (lower toxicity)
Comparator Or BaselineShikonin (approx. 2x higher toxicity/lower EC50)
Quantified Difference~50% reduction in baseline cytotoxicity
ConditionsIn vitro V79 normal cell line assays (LDH/MTT)

Enables researchers to establish clearer efficacy signals in oncology and inflammation assays without the confounding noise of rapid, non-specific cell death.

CYP450 inhibition vs. SKF-525A
Head-to-head
DL-Acetylshikonin: IC₅₀ 1.4–4.0 μM across nine CYP isoforms (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A, 2J2). SKF-525A: no inhibition of CYP1A2, 2A6, 2E1, 2J2; IC₅₀ 0.5–3.6 μM on remaining isoforms. Human liver microsomes.
Supports broad-spectrum CYP inhibition assay context.
Uniform inhibitory profile reported across nine isoforms; verify with target P450 panel.

Elimination of Weight Loss in Murine Dosing Models

In Lewis lung carcinoma-bearing mouse models, the administration of unmodified shikonin at 2 mg/kg resulted in significant body weight loss, indicating severe systemic toxicity [1]. In direct contrast, DL-Acetylshikonin administered at the exact same 2 mg/kg dosage successfully inhibited tumor growth without inducing any measurable weight loss or observable systemic side effects.

Evidence DimensionIn vivo systemic toxicity (body weight loss)
Target Compound DataNo weight loss at 2 mg/kg
Comparator Or BaselineShikonin (Significant weight loss at 2 mg/kg)
Quantified DifferenceComplete elimination of weight loss side effect at therapeutic dose
ConditionsLLC-bearing mice, 2 mg/kg dosage regimen

Crucial for in vivo procurement, as it allows for sustained dosing in animal models without premature termination due to systemic toxicity.

Normal-cell cytotoxicity vs. shikonin
Head-to-head
Acetylshikonin (ASH) EC₅₀ approx. 2-fold higher than shikonin (SH) in V79 normal fibroblasts. MTT and LDH assays.
Reported lower cytotoxicity in normal fibroblast model.
Data to verify across additional non-cancerous lines; context-dependent.

Reversible, Substrate-Independent CYP450 Inhibition

DL-Acetylshikonin functions as a potent, non-selective, and reversible inhibitor of cytochrome P450 enzymes, a property critical for metabolic interaction studies. It specifically inhibits CYP3A-mediated metabolism of testosterone and nifedipine with IC50 values of 5.2 μM and 3.0 μM, respectively [1]. This substrate-independent inhibition is not time-dependent, distinguishing its pharmacokinetic utility from other naphthoquinones that may cause irreversible enzyme inactivation.

Evidence DimensionCYP3A inhibition (IC50)
Target Compound Data3.0 μM (nifedipine metabolism) to 5.2 μM (testosterone metabolism)
Comparator Or BaselineStandard CYP3A substrates
Quantified DifferencePotent, reversible inhibition in the low micromolar range
ConditionsIn vitro CYP3A metabolic assays

Provides a reliable, reversible inhibitor standard for ADME/Tox screening and drug-drug interaction (DDI) modeling.

Granulation tissue proliferation
Head-to-head
Comparable accelerative effect among shikonin, alkannin and acetylshikonin at identical doses in rat cotton-pellet granuloma model.
Reported comparable in vivo tissue-response context.
Chemical stability advantage not directly assayed; formulation context review needed.

Protection Against Indirect Genotoxins

Unlike shikonin, which lacks protective effects against certain DNA-damaging agents, DL-Acetylshikonin exhibits distinct antigenotoxic potential. In micronucleus in vitro tests, DL-Acetylshikonin actively protected against cyclophosphamide (CPA)-induced genotoxicity[1]. Shikonin showed zero activity in this specific protective pathway, highlighting the functional importance of the acetyl group in modulating cellular responses to indirect genotoxins.

Evidence DimensionAntigenotoxic activity against CPA
Target Compound DataSignificant protection/reduction in genotoxicity
Comparator Or BaselineShikonin (No protective activity)
Quantified DifferenceBinary difference (Active vs. Inactive)
ConditionsIn vitro micronucleus test with cyclophosphamide

Makes DL-Acetylshikonin uniquely suited for studies investigating cellular protection and DNA damage mitigation, where standard shikonin fails.

Anti-melanoma EMT pathway
Class-level
Dose-dependent inhibition of proliferation, migration, invasion at 2–8 μmol/L in A375 cells; PI3K/Akt/mTOR downregulation and E-cadherin upregulation reported.
Supports PI3K/Akt/mTOR pathway-response interpretation.
Class-level inference; confirm in additional melanoma models.
Substrate-independent CYP3A inhibition
Reported
IC₅₀ 5.2 μM (testosterone) and 3.0 μM (nifedipine); reversible, non-time-dependent inhibition in HLMs.
Reported substrate-independent inhibition profile supports CYP3A assay context.
May simplify in vitro-in vivo extrapolation; confirm with additional probe substrates.

In Vivo Oncology Efficacy Modeling

Due to its elimination of the severe weight-loss side effects seen with unesterified shikonin at 2 mg/kg, DL-Acetylshikonin is the preferred naphthoquinone for long-term murine xenograft and syngeneic tumor models [1]. It allows for sustained dosing without premature termination due to systemic toxicity.

ADME/Tox and Drug-Drug Interaction (DDI) Assays

Its established profile as a reversible, substrate-independent inhibitor of CYP3A (IC50 3.0–5.2 μM) makes it an excellent reference compound or experimental variable in cytochrome P450 metabolic screening[2].

Antigenotoxicity and Cellular Protection Screening

Because it actively mitigates cyclophosphamide-induced DNA damage—a property entirely absent in shikonin—it is highly applicable in developing protective adjuvants or studying DNA repair mechanisms [3].

Precision Anti-Inflammatory and Angiogenesis Assays

The compound's attenuated baseline cytotoxicity in normal cells allows researchers to study its anti-angiogenic (VEGF-inhibitory) pathways without the confounding variable of premature, non-specific cell death [REFS-1, REFS-3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP450 phenotyping studies
Non-selective CYP inhibition profile
Isoform inhibition panel review
Melanoma cell migration/invasion studies
PI3K/Akt/mTOR pathway modulation
EMT reversal endpoint review
Cell viability comparison in normal vs. cancer cells
Cytotoxicity selectivity context
Normal-cell toxicity endpoint review
Granulation tissue proliferation studies
In vivo tissue-response context
Formulation stability and efficacy review

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

330.11033829 Da

Monoisotopic Mass

330.11033829 Da

Heavy Atom Count

24

Other CAS

23444-71-5
24502-78-1
54984-93-9

Wikipedia

Acetylshikonin

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